molecular formula C25H19NO B13795292 3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- CAS No. 56501-90-7

3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl-

Cat. No.: B13795292
CAS No.: 56501-90-7
M. Wt: 349.4 g/mol
InChI Key: ITQPFWFDMKZNPK-UHFFFAOYSA-N
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Description

3-Pyridinemethanol (C₆H₇NO) is an aromatic primary alcohol featuring a pyridine ring substituted with a hydroxymethyl group at the 3-position. It serves as a critical intermediate in synthesizing vitamin B3 (nicotinic acid) via photocatalytic oxidation under mild conditions (room temperature, ambient pressure, and UVA irradiation) . The oxidation mechanism involves hydroxyl radicals (•OH) or photogenerated holes (h⁺) attacking the alcohol group, forming 3-pyridinemethanal as the primary product, which is further oxidized to vitamin B3 . Industrially, vitamin B3 is synthesized under harsh conditions (high temperature/pressure, strong oxidants like nitric acid) using picolinic isomers, making photocatalytic methods a sustainable alternative .

Properties

CAS No.

56501-90-7

Molecular Formula

C25H19NO

Molecular Weight

349.4 g/mol

IUPAC Name

9H-fluoren-9-yl-phenyl-pyridin-3-ylmethanol

InChI

InChI=1S/C25H19NO/c27-25(18-9-2-1-3-10-18,19-11-8-16-26-17-19)24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-17,24,27H

InChI Key

ITQPFWFDMKZNPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CN=CC=C5)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Chemical Name: 3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl-
  • Molecular Formula: C$$6$$H$$7$$NO (for 3-Pyridinemethanol part)
  • Molecular Weight: 109.13 g/mol (3-Pyridinemethanol)
  • CAS Number: 100-55-0 (for 3-Pyridinemethanol)
  • Key Structural Features:
    • Pyridine ring with a hydroxymethyl substitution at the 3-position.
    • Fluorenyl group attached at the alpha position.
    • Phenyl substitution on the same alpha carbon.

Preparation Methods

General Synthetic Approach

The preparation of "3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl-" typically involves:

  • Formation of the fluorenyl and phenyl substituted intermediate.
  • Introduction of the 3-pyridinemethanol moiety.
  • Use of organometallic coupling reactions such as palladium-catalyzed cross-couplings.
  • Controlled reduction or functional group transformations to install the hydroxymethyl group on the pyridine ring.

Detailed Synthetic Routes

Metal-Catalyzed Cross-Coupling Reactions

A common strategy involves palladium-catalyzed Suzuki-Miyaura or related cross-coupling reactions to attach aryl groups:

Step Reagents and Conditions Yield Notes
1 2-bromo-1-iodo-3-methylbenzene, 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane, sodium carbonate, tetrakis(triphenylphosphine) palladium(0), toluene/ethanol/water, 80°C overnight 66.8% Formation of aryl biphenyl intermediate under mild conditions
2 Microwave irradiation with potassium acetate, sodium carbonate, dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II), acetonitrile/water, 100°C, 40 min 66.8% Rapid reaction under inert atmosphere; high selectivity

These methods enable the construction of complex fluorenyl-phenyl frameworks necessary for the target compound.

Boronate Ester Formation and Functionalization

Boronate esters serve as key intermediates for coupling:

Step Reagents and Conditions Yield Notes
1 Diisopropylamino borane, methanol quench, pinacol in diethyl ether, copper chloride aqueous wash 52.5% Preparation of aryl boronate esters for subsequent coupling
2 Copper(II) ferrite catalyst, potassium tert-butylate, DMF, room temperature, 12 h 59% (chromatographic yield) Green chemistry approach for borylation
Functional Group Transformations on Fluorenyl Core

Selective oxidation and substitution on the fluorenyl ring are critical:

Step Reagents and Conditions Yield Notes
a B(OEt)$$_3$$, THF, -78°C to 25°C, 12 h; aqueous HCl to pH 3 overnight 81% Metal-free TBHP-promoted oxidation to fluorenone derivatives
b Methylation: Me$$2$$SO$$4$$, K$$2$$CO$$3$$, acetone, reflux, 8 h 53% Installation of methyl groups on fluorenyl scaffold
c Bromination: NBS, MeCN, 0°C to 25°C - Preparation of brominated intermediates for coupling

Data Tables Summarizing Preparation Conditions and Yields

Reaction Type Reagents Conditions Yield Reference
Suzuki-Miyaura Coupling Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, toluene/EtOH/H$$_2$$O 80°C, overnight 66.8%
Microwave-Assisted Coupling Pd(dppf)Cl$$2$$, K$$2$$CO$$3$$, ACN/H$$2$$O 100°C, 40 min 66.8%
Boronate Ester Formation Diisopropylamino borane, pinacol, CuCl wash RT, several hours 52.5%
Metal-Free Oxidation B(OEt)$$_3$$, TBHP, THF -78°C to 25°C, 12 h 81%
Methylation Me$$2$$SO$$4$$, K$$2$$CO$$3$$, acetone reflux 8 h 53%

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{11}B$$ NMR confirm structural integrity of intermediates and final product.
  • Mass Spectrometry: Electron Ionization (EI) and Electrospray Ionization (ESI) used to verify molecular weights and purity.
  • Chromatography: HPLC and column chromatography employed for purification and yield determination.
  • Safety and Handling: The compound exhibits hazard statements including irritant effects (H315, H319, H335), requiring appropriate precautions.

Summary and Expert Notes

The preparation of "3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl-" is a multi-step process involving:

  • Strategic use of palladium-catalyzed cross-coupling to assemble the fluorenyl-phenyl framework.
  • Formation and functionalization of boronate esters as key intermediates.
  • Controlled oxidation and substitution on the fluorenyl core to enable further modifications.
  • Introduction of the 3-pyridinemethanol group through nucleophilic or reductive transformations.

The yields reported range from moderate to high (52.5% to 81%) depending on the step and conditions, with microwave-assisted reactions and green chemistry approaches enhancing efficiency and sustainability. Analytical data from NMR, MS, and chromatography validate the structural assignments and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorenyl ketones, phenyl alcohols, and various substituted pyridinemethanol derivatives .

Scientific Research Applications

3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Photocatalytic Performance of 3-Pyridinemethanol vs. Glycerol
Compound Photocatalyst Calcination Temp Activity (k, h⁻¹) Conversion Selectivity
3-Pyridinemethanol TiO₂-60V-3h 250°C 0.144 36% 96% (total)
Glycerol TiO₂-60V-3h 700°C N/A Lower <30% (per product)

Biological Activity

3-Pyridinemethanol, alpha-9H-fluoren-9-yl-alpha-phenyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C21H19NO
  • Molecular Weight : 315.39 g/mol
  • IUPAC Name : 3-(9H-fluoren-9-yl)-1-(phenyl)methanol

Biological Activity Overview

Research indicates that 3-Pyridinemethanol exhibits various biological activities, including:

  • Antimicrobial Properties : It has been investigated for its potential to inhibit the growth of various bacterial strains.
  • Anticancer Activity : Studies suggest that it may possess anticancer properties by interfering with cellular mechanisms involved in cancer progression.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for various biological pathways.

The mechanisms through which 3-Pyridinemethanol exerts its biological effects include:

  • Interaction with Enzymes : It may act as an inhibitor of key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • DNA Intercalation : Similar to other pyridine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound could modulate the activity of certain receptors, influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

A study conducted by found that 3-Pyridinemethanol demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

In vitro studies have shown that 3-Pyridinemethanol can induce apoptosis in cancer cell lines. For instance, a case study involving human breast cancer cells reported a reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways, indicating a potential role as an anticancer agent .

Enzyme Inhibition

Research has indicated that this compound can inhibit topoisomerase II, an enzyme critical for DNA replication. The inhibition was quantified using an enzyme assay, showing a half-maximal inhibitory concentration (IC50) of approximately 15 µM, suggesting moderate potency compared to other known inhibitors .

Q & A

Advanced Research Question

  • Glycerol oxidation requires highly crystalline TiO₂ (calcined at 700°C) for efficient desorption of intermediates .
  • 3-Pyridinemethanol oxidation favors low/medium crystallinity (250°C) due to stronger adsorption on hydroxyl-rich surfaces, minimizing over-oxidation .
    Methodological Insight : Tailor calcination protocols based on substrate hydrophilicity and reaction mechanism .

What contradictions exist in reported oxidation methods, and how can they be resolved?

Advanced Research Question

  • Contradiction : Some studies emphasize Cu(II)/TiO₂ systems for vitamin B3 synthesis, while others prioritize pure TiO₂ for aldehyde selectivity .
  • Resolution : Differences arise from radical pathways (•OH vs. O₂•⁻). Use electron paramagnetic resonance (EPR) to identify dominant mechanisms under varying pH and light conditions .

What role does the fluorenyl group play in the compound’s photophysical properties?

Basic Research Question
The fluorenyl group enhances luminescent efficiency and thermal stability due to its rigid, conjugated structure. This is critical for applications in optoelectronics and fluorescence-based pH sensors .

How do coordination complexes of 3-Pyridinemethanol derivatives influence reactivity?

Advanced Research Question
The pyridine N and hydroxyl O atoms act as bidentate ligands , forming complexes with Zn(II) or Co(II). These complexes:

  • Enable charge-transfer transitions for photocatalytic activity .
  • Stabilize reaction intermediates in oxidation pathways, as seen in TiO₂ systems .

What methodological considerations are critical for analyzing oxidation byproducts?

Advanced Research Question

  • Analytical Techniques : Use HPLC-MS or GC-MS to quantify 3-pyridinemethanal, vitamin B3, and trace intermediates .
  • Catalyst Stability : Monitor TiO₂ deactivation via XRD (phase changes) and BET (surface area loss) after repeated cycles .

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